molecular formula C19H26N4O3 B6966259 N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

Cat. No.: B6966259
M. Wt: 358.4 g/mol
InChI Key: SQUZSOCYYQPAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves multiple steps. One common route includes the formation of the piperidine ring followed by the introduction of the oxadiazole moiety. The methoxyphenyl group is then attached via a substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and oxadiazole moiety are likely involved in binding to these targets, influencing biological pathways and eliciting specific responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide shares structural similarities with other piperidine and oxadiazole derivatives.
  • Compounds like this compound are often compared to analogs with different substituents on the piperidine or oxadiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-13(11-15-5-4-6-17(12-15)25-3)20-19(24)23-9-7-16(8-10-23)18-21-14(2)22-26-18/h4-6,12-13,16H,7-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUZSOCYYQPAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C(=O)NC(C)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.